molecular formula C15H14ClFN2O B4726085 2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethylpyridin-2-yl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethylpyridin-2-yl)acetamide

Cat. No.: B4726085
M. Wt: 292.73 g/mol
InChI Key: QYDKYEWLCXWDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethylpyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethylpyridin-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluoroaniline and 4,6-dimethyl-2-pyridinecarboxylic acid.

    Formation of Intermediate: The starting materials undergo a series of reactions, including halogenation, nitration, and reduction, to form an intermediate compound.

    Acetylation: The intermediate compound is then acetylated using acetic anhydride or acetyl chloride under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(4,6-dimethylpyridin-2-yl)acetamide
  • 2-(2-fluorophenyl)-N-(4,6-dimethylpyridin-2-yl)acetamide
  • 2-(2-chloro-6-methylphenyl)-N-(4,6-dimethylpyridin-2-yl)acetamide

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethylpyridin-2-yl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O/c1-9-6-10(2)18-14(7-9)19-15(20)8-11-12(16)4-3-5-13(11)17/h3-7H,8H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDKYEWLCXWDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)CC2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethylpyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethylpyridin-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethylpyridin-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethylpyridin-2-yl)acetamide
Reactant of Route 5
2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethylpyridin-2-yl)acetamide
Reactant of Route 6
2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethylpyridin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.